1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-15-5-6-16(13)14(19)17-11-3-4-12(17)8-10(7-11)9-1-2-9/h11-12H,1-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZCIZQCRUDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)N4CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropylidene group and the construction of the azabicyclo[3.2.1]octane core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Therapeutic Applications
The compound is primarily studied for its potential as a monoamine reuptake inhibitor , which positions it as a candidate for treating several psychiatric and neurological disorders. The following conditions are particularly relevant:
- Depression : The compound may offer therapeutic benefits similar to traditional antidepressants by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thus potentially alleviating depressive symptoms .
- Anxiety Disorders : Given its mechanism of action, it may also be beneficial in treating anxiety disorders by modulating neurotransmitter levels in the brain .
- Attention Deficit Hyperactivity Disorder (ADHD) : The inhibition of monoamine reuptake is crucial in managing ADHD symptoms, making this compound a potential therapeutic agent .
The ongoing research into 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one suggests promising avenues for its application in pharmacotherapy:
- Development of Novel Therapeutics : Continued exploration may lead to the development of new medications with improved efficacy and safety profiles compared to existing treatments.
- Further Mechanistic Studies : Understanding the precise molecular interactions at play could enhance the design of targeted therapies for specific disorders.
Mechanism of Action
The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs
Bicyclo[3.2.1]octane Derivatives
- 1-((1R,5S)-3-Methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one Key Difference: Replaces cyclopropylidene with a methylene group.
- 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
- 8-Cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Imidazolidin-2-one-Based Copper(II) Complexes
Several copper(II) complexes with imidazolidin-2-one ligands (e.g., 5j , 8k , 9 , 10a–c ) highlight structural and functional variability:
- Substituent Effects :
- Phenyl/methoxy/benzyloxy groups on pyridine rings modulate electronic properties and steric bulk, affecting coordination geometry and biological activity .
- Thione vs. Ketone : Replacement of imidazolidin-2-one’s carbonyl oxygen with sulfur (thione) enhances metal-binding affinity and alters anticancer activity .
Physicochemical Properties
Table 1: Selected Properties of Copper(II) Complexes with Imidazolidin-2-one Ligands
| Compound | Substituent | Melting Point (°C) | IR ν(C=O) (cm⁻¹) | Biological Activity |
|---|---|---|---|---|
| 10a | 4-Phenyl-2-pyridyl | 208–211 | 1669 | Anticancer (moderate) |
| 10c | 4-Methoxy-2-pyridyl | 214–216 | 1670 | Anticancer (moderate) |
| 8k | 4-Benzyloxy-2-pyridyl | 195–199 | 1683 | Not specified |
| 5j (Thione analog) | 4-tert-Butyl-2-pyridyl | N/A | N/A | Anticancer (most active) |
- Key Observations :
- Higher melting points (~210°C) correlate with methoxy/phenyl substituents, likely due to enhanced crystallinity .
- IR carbonyl stretches (~1669–1683 cm⁻¹) are consistent across analogs, indicating minimal electronic perturbation from substituents .
- Thione-based 5j exhibits superior anticancer activity, suggesting sulfur’s role in enhancing bioactivity .
Functional and Application Differences
- Anticancer Agents : Copper(II) complexes (e.g., 5j ) act as "self-activating" nucleases, with activity dependent on ligand substituents. Cyclopropylidene-containing analogs may exploit similar mechanisms but require validation .
- Herbicides : Derivatives like 1-(pyridazin-3-yl)imidazolidin-2-one demonstrate agricultural applications, highlighting the role of heterocyclic substituents in dictating function .
- Catalysis/Coordination Chemistry : Triazole- or indole-containing variants (e.g., 2-{3-cyclopropylidene...}-1H-indole ) may serve as ligands for transition-metal catalysts .
Biological Activity
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one is a complex organic compound that belongs to the class of bicyclic alkaloids, particularly characterized by its unique bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic and anticholinergic effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O
- IUPAC Name : this compound
- Key Functional Groups : Cyclopropylidene, azabicyclo structure, and imidazolidinone.
Biological Activity Overview
The biological activity of compounds containing the 8-azabicyclo[3.2.1]octane scaffold is influenced by their substituents and interactions with biological targets. The following sections detail specific biological activities associated with this compound.
1. Analgesic Activity
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant analgesic properties. For instance, analogs have been shown to act as selective kappa-opioid receptor antagonists, which may contribute to pain relief without the side effects commonly associated with mu-opioid receptor agonists .
2. Anticholinergic Effects
The structural characteristics of this compound suggest potential anticholinergic activity, which is relevant in treating conditions such as overactive bladder and certain types of gastrointestinal disorders. The presence of the bicyclic nitrogen framework enhances its interaction with muscarinic receptors .
3. Nematicidal Activity
Recent studies have demonstrated nematicidal properties against root-knot nematodes (Meloidogyne incognita). Compounds similar to the target compound showed inhibition rates of up to 84% at concentrations of 160 mg/L in vitro, indicating a promising avenue for agricultural applications.
The mechanism of action for compounds like this compound typically involves:
- Binding to Receptors : The compound's bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity.
- Interaction with Biological Pathways : This can lead to various biological effects depending on the specific targets involved, such as modulation of neurotransmitter release or inhibition of enzyme activity.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?
- Methodological Answer : Radical cyclization using n-tributyltin hydride and AIBN in toluene has been demonstrated for similar bicyclic systems, achieving >99% diastereocontrol. For example, allyl-substituted azetidin-2-ones undergo cyclization to form 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones . Alternative approaches include optimizing reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates and minimize side reactions.
Q. How can the purity and stereochemical configuration of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) are critical. For example, stereochemical assignments in bicyclic systems like 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one derivatives rely on coupling constants and 2D NMR .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Receptor binding assays (e.g., radioligand displacement for GPCR targets) and cell viability assays (MTT or ATP-luciferase) can identify activity. For bicyclic amines, studies on monoamine transporters (e.g., dopamine, serotonin) are common, requiring IC₅₀ calculations and selectivity profiling against off-target receptors .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?
- Methodological Answer : Use a modular synthesis approach to vary substituents (e.g., cyclopropylidene vs. methyl groups) and assess impacts on binding affinity. For example, modifying the imidazolidin-2-one moiety in similar compounds alters metabolic stability and target engagement . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify critical binding residues.
Q. What strategies resolve contradictions in biological data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). For instance, discrepancies in potency between cell-free and cell-based systems may arise from membrane permeability or efflux pumps, necessitating logP and P-gp inhibition assays .
Q. How can environmental fate and ecotoxicological risks of this compound be assessed?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and adsorption coefficients (e.g., OECD 106).
- Biotic : Use Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays. LC-MS/MS quantifies bioaccumulation in model organisms .
Q. What experimental designs minimize variability in pharmacokinetic studies?
- Methodological Answer : Implement randomized block designs with split-split plots (e.g., trellis systems for plant studies adapted to in vivo models). Use four replicates per group and standardized protocols for sample collection (e.g., plasma at fixed intervals post-dose). Covariance analysis adjusts for inter-individual variability .
Q. How can stability under physiological conditions be optimized?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use lyophilization or cyclodextrin encapsulation to mitigate hydrolysis of the imidazolidin-2-one ring. LC-MS identifies degradation products, guiding structural modifications (e.g., fluorine substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
